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Compound of Interest

Compound Name: 5-Fluoro-6-methylpyridin-3-amine
CAS No.: 1211542-12-9
Cat. No.: B3046215
Get Quote
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Core Identity & Medicinal Chemistry Application

Executive Summary

5-Fluoro-6-methylpyridin-3-amine (CAS: 1211542-12-9) is a critical heterocyclic building
block used primarily in the synthesis of kinase inhibitors (e.g., BTK, PI3K, and CDK
antagonists). Its structural value lies in the strategic placement of the fluorine atom at the C5
position and the methyl group at C6.

e Metabolic Stability: The C5-fluorine atom blocks a common site of oxidative metabolism
(CYP450-mediated oxidation), extending the half-life of the parent drug.

» Electronic Modulation: The electron-withdrawing nature of fluorine lowers the basicity of the
pyridine nitrogen (pKa modulation), reducing off-target hERG binding and improving
membrane permeability.

» Synthetic Utility: The C3-amine serves as a versatile nucleophile for Buchwald-Hartwig
aminations or amide couplings, linking the pyridine "head" to various pharmacophores.
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Chemical Profile & Properties[1][2][3]1[4]1[5][6][7]

Property Data Notes
5-Fluoro-6-methylpyridin-3- Also known as 3-Amino-5-
IUPAC Name ) o
amine fluoro-6-methylpyridine
Critical: Do not confuse with
CAS Number 1211542-12-9 isomer 6-fluoro-5-methyl (CAS

186593-48-6)

Molecular Formula CeH7FN:2
Fragment-sized for FBDD
Molecular Weight 126.13 g/mol (Fragment-Based Drug
Design)
SMILES CC1=NC=C(N)C=C1F
) ] Oxidation sensitive; store
Appearance Off-white to pale yellow solid )
under inert gas
Lower than pyridine (5.[1][2][3]
pKa (Calc) ~3.5 - 4.0 (Pyridine N) [41[5][6][7]2) due to F-inductive
effect
Solubility DMSO, Methanol, DCM Moderate solubility in water

Synthetic Pathways[6]

The synthesis of 5-Fluoro-6-methylpyridin-3-amine is non-trivial due to the directing group

challenges on the pyridine ring. The most reliable laboratory-scale route utilizes a Curtius

Rearrangement starting from the commercially available carboxylic acid.

Pathway Logic (Graphviz Visualization)
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Caption: Figure 1. Curtius Rearrangement route converting the nicotinic acid precursor to the
target amine via a Boc-protected intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 5-Fluoro-6-methylpyridin-3-amine from 5-Fluoro-6-methylnicotinic
acid via Curtius Rearrangement.

Reagents Required:

» Starting Material: 5-Fluoro-6-methylnicotinic acid (1.0 eq)
* Reagent: Diphenylphosphoryl azide (DPPA) (1.1 eq)

o Base: Triethylamine (EtsN) (1.5 eq)

e Solvent:tert-Butanol (t-BuOH) (Anhydrous)

o Deprotection: Trifluoroacetic acid (TFA) or 4M HCI in Dioxane

Step-by-Step Methodology:

» Activation & Rearrangement (One-Pot):

o Charge a flame-dried round-bottom flask with 5-Fluoro-6-methyilnicotinic acid (1.0 g, 6.45
mmol) and anhydrous t-BuOH (15 mL).

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b3046215/docs?utm_src=pdf-body-img#technical-guide-5-fluoro-6-methylpyridin-3-amine
https://www.benchchem.com/product/b3046215/docs?utm_src=pdf-body#technical-guide-5-fluoro-6-methylpyridin-3-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3046215?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Add EtsN (1.35 mL, 9.67 mmol) under N2 atmosphere.
o Add DPPA (1.53 mL, 7.1 mmol) dropwise at room temperature.

o Critical Step: Heat the reaction mixture to reflux (85°C) for 4—6 hours. Evolution of N2 gas
indicates the formation of the isocyanate intermediate and subsequent trapping by t-
BuOH.

o Monitor: Check reaction progress by LC-MS (Target mass: M+H = 227 for Boc-
intermediate).

o Work-up (Boc-Intermediate):
o Cool to room temperature. Concentrate the solvent under reduced pressure.

o Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCOs solution
and brine.

o Dry over NazSOu4, filter, and concentrate.

o Optional: Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate
tert-butyl (5-fluoro-6-methylpyridin-3-yl)carbamate.

o Deprotection (Formation of Amine):

[e]

Dissolve the Boc-carbamate in Dichloromethane (DCM) (10 mL).

[e]

Add TFA (5 mL) dropwise at 0°C.

o

Stir at room temperature for 2 hours until TLC shows complete consumption of the starting
material.

Concentrate the mixture to remove excess TFA.

o

e Free Base Isolation:

o The residue is the TFA salt. To obtain the free amine:

o Redissolve in DCM.
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o Slowly add saturated agueous Na2COs until pH > 9.

o Extract with DCM (3 x 20 mL).

o Dry organic layers over Na2SOa4 and concentrate to yield 5-Fluoro-6-methylpyridin-3-
amine as a pale yellow solid.

Yield Expectation: 60—75% over two steps.

Medicinal Chemistry Applications

This scaffold is frequently employed to optimize lead compounds in kinase inhibitor programs.

Structure-Activity Relationship (SAR) Logic

5-Fluoro-6-methylpyridin-3-amine

Scaffold
C5-Fluorine C6-Methyl C3-Amine
Blocks CYP450 Reduces pKa of Pyridine N Twists Conformation Handle for Amide/Urea
Metabolic Soft Spot (Less hERG binding) (Atropisomer control) Coupling (H-bond donor)

Click to download full resolution via product page

Caption: Figure 2. Functional decomposition of the scaffold in drug design, highlighting the
specific role of each substituent.

Key Reaction: Amide Coupling

The primary utility of the C3-amine is reacting with carboxylic acids to form amide-linked
inhibitors.
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» Conditions: HATU, DIPEA, DMF, RT.

e Observation: The reduced basicity of the C3-amine (due to the C5-fluorine) may require
stronger coupling reagents (e.g., HATU or T3P) compared to non-fluorinated analogs.

Safety & Handling (E-E-A-T)

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation).

o Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is
prone to oxidation; if the solid turns dark brown, purify via recrystallization or sublimation
before use.

e PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood.

References

» Plexxikon Inc. (2010).[8] Pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors.
WO02010126851A1. World Intellectual Property Organization.[2] (Describes the use of this
scaffold in kinase inhibitor synthesis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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